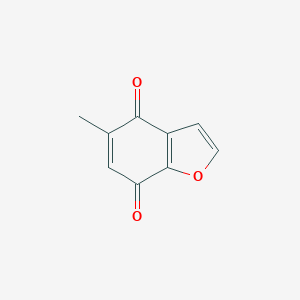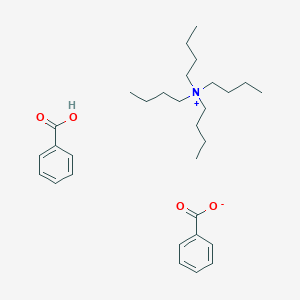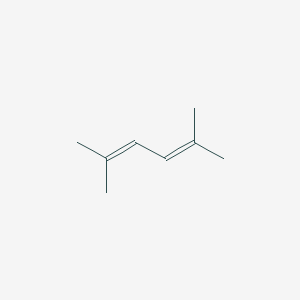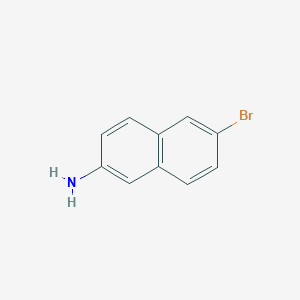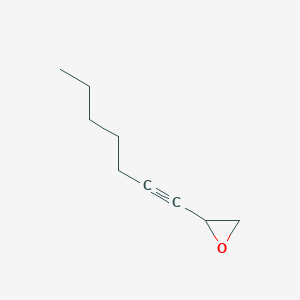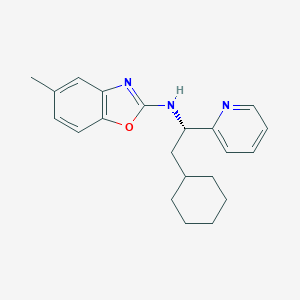
Ontazolast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ontazolast is a small molecule drug known for its role as a leukotriene B4 receptor antagonist. It was initially developed by C.H. Boehringer Sohn AG & Co. KG for the treatment of immune system disorders and respiratory diseases, particularly asthma . The molecular formula of this compound is C21H25N3O, and it has a molecular weight of 335.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ontazolast involves the formation of an anion adjacent to a nitrogen atom, followed by asymmetric alkylation using a chiral template . This method ensures the desired stereochemistry of the final product.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques to ensure high yield and purity. The process may include steps such as crystallization and purification to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Ontazolast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and aromatic sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Mechanism of Action
Ontazolast exerts its effects by inhibiting the leukotriene B4 receptor (LTB4R). This receptor is involved in the biosynthesis of leukotriene B4, a potent inflammatory mediator. By blocking this receptor, this compound reduces the production of leukotriene B4, thereby alleviating inflammation and related symptoms .
Comparison with Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in asthma therapy.
Zafirlukast: A leukotriene receptor antagonist with similar applications in respiratory diseases.
Uniqueness of Ontazolast: this compound is unique due to its specific inhibition of leukotriene B4 biosynthesis, making it a potent anti-inflammatory agent. Its molecular structure and mechanism of action distinguish it from other leukotriene receptor antagonists .
Properties
CAS No. |
147432-77-7 |
|---|---|
Molecular Formula |
C21H25N3O |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(1S)-2-cyclohexyl-1-pyridin-2-ylethyl]-5-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C21H25N3O/c1-15-10-11-20-19(13-15)24-21(25-20)23-18(17-9-5-6-12-22-17)14-16-7-3-2-4-8-16/h5-6,9-13,16,18H,2-4,7-8,14H2,1H3,(H,23,24)/t18-/m0/s1 |
InChI Key |
RVXKHAITGKBBAC-SFHVURJKSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)NC(CC3CCCCC3)C4=CC=CC=N4 |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)N[C@@H](CC3CCCCC3)C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)NC(CC3CCCCC3)C4=CC=CC=N4 |
Synonyms |
BIRM 270 BIRM-270 N-(2-cyclohexyl-1-(2-pyridinyl)ethyl)-5-methyl-2-benzoxazolamine ontazolast |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


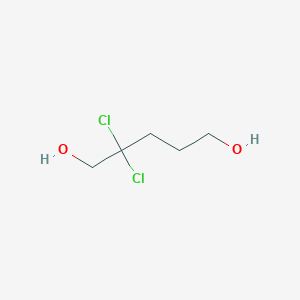
![8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B125356.png)
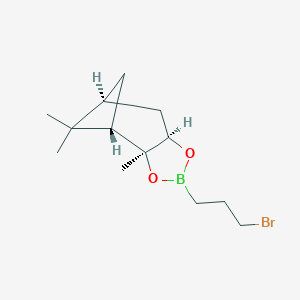
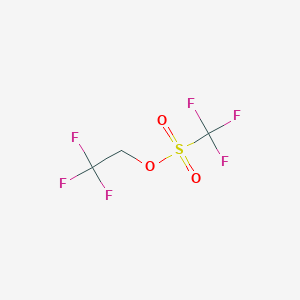
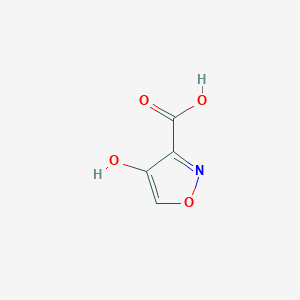
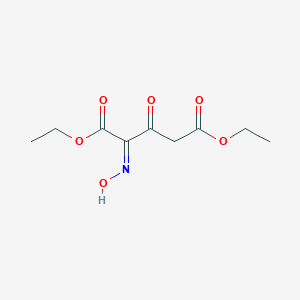
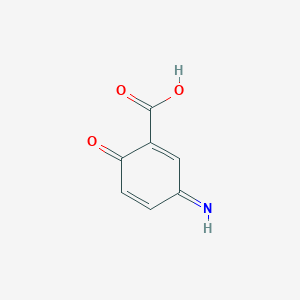
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)
